1-methyl-1,3-diphenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1,3-diphenylthiourea is a chemical compound with the molecular formula C14H14N2OS. It is known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a carbanilide core with a methylthio group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1,3-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of N-phenylthiourea with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve N-phenylthiourea in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1,3-diphenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-1,3-diphenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-1,3-diphenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Similar structure but lacks the methylthio group.
N-methylthiourea: Contains a methylthio group but lacks the carbanilide core.
Diphenylurea: Similar core structure but different functional groups.
Uniqueness
1-methyl-1,3-diphenylthiourea is unique due to the presence of both the carbanilide core and the methylthio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
CAS No. |
4949-93-3 |
---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-methyl-1,3-diphenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17) |
InChI Key |
WFICXIZBSZGSGV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Key on ui other cas no. |
4949-93-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.